molecular formula C19H14N2O6 B12188364 (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12188364
M. Wt: 366.3 g/mol
InChI Key: XFLFRKMCFBVGSA-UHFFFAOYSA-N
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Description

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes furan, hydroxyphenyl, oxazolyl, and pyrrolidine-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and 4-hydroxyphenyl intermediates, which are then coupled with the oxazolyl and pyrrolidine-dione units under specific conditions. Common reagents used in these reactions include catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione apart is its combination of multiple functional groups and aromatic rings, providing a versatile platform for various chemical reactions and applications. Its unique structure allows for diverse interactions in biological systems, making it a valuable compound for research and development.

Biological Activity

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule with significant potential for various biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features multiple functional groups including:

  • Furan ring : Contributes to the compound's reactivity and biological interactions.
  • Pyrrolidine core : Provides structural stability and potential for diverse substitutions.
  • Hydroxy and oxazole moieties : Implicated in various biological activities.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function through the following mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes relevant in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : The compound may bind to receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan rings exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that furan derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus .
CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Furan Derivative AE. coli64 µg/mL
Furan Derivative BS. aureus32 µg/mL

Anticancer Potential

The compound's unique structure suggests potential anticancer properties. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines:

  • Cell Line Studies : Compounds with furan and oxazole groups have been tested against human cancer cell lines, showing promising antiproliferative activity .
Cell LineCompound TestedIC50 (µM)
HeLa(4E)-Dione15
MCF-7(4E)-Dione10

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the International Journal of Advanced Biological and Biomedical Research highlighted the effectiveness of furan derivatives against multiple bacterial strains, noting a significant reduction in bacterial viability at low concentrations .
  • Anticancer Activity Assessment : Research conducted on various benzo[b]furan derivatives indicated that structural modifications could enhance anticancer potency, suggesting that similar modifications to (4E)-Dione might yield improved therapeutic agents .

Properties

Molecular Formula

C19H14N2O6

Molecular Weight

366.3 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H14N2O6/c1-10-9-14(20-27-10)21-16(11-4-6-12(22)7-5-11)15(18(24)19(21)25)17(23)13-3-2-8-26-13/h2-9,16,22,24H,1H3

InChI Key

XFLFRKMCFBVGSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)O

Origin of Product

United States

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